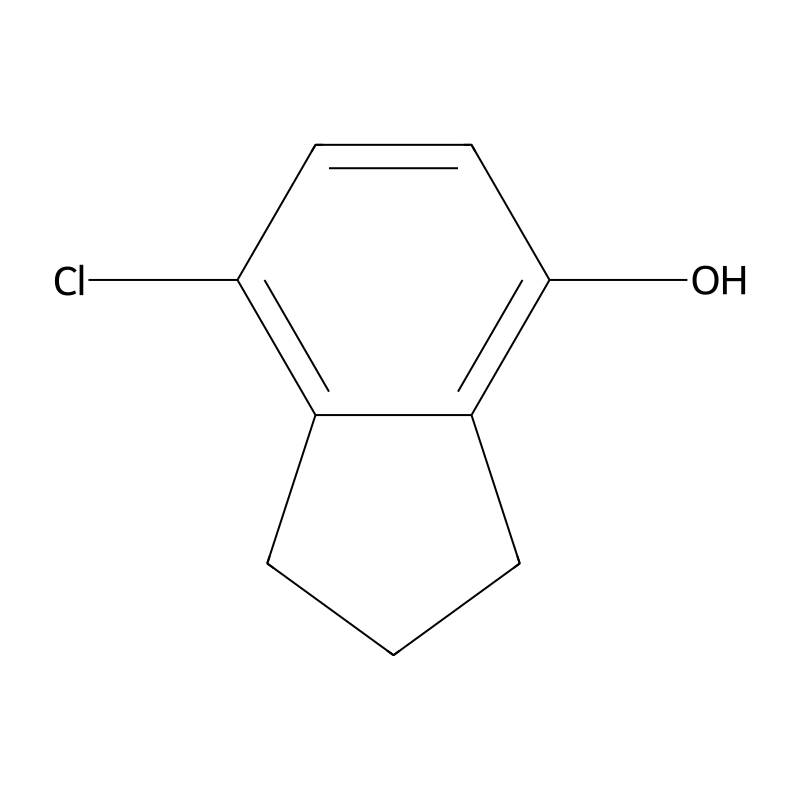Chlorindanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
- Vegetative bacteria The Biological Properties of Chlorindanol, A New Antiseptic Agent - ResearchGate:
- Trichophyton species (fungus) The Biological Properties of Chlorindanol, A New Antiseptic Agent - ResearchGate:
- Candida albicans (fungus) The Biological Properties of Chlorindanol, A New Antiseptic Agent - ResearchGate:
- Entamoeba histolytica (parasite) The Biological Properties of Chlorindanol, A New Antiseptic Agent - ResearchGate:
Chlorindanol, also known as 7-chloro-4-indanol, is an organic compound with the molecular formula C₉H₉ClO. It features a chlorinated indanol structure, characterized by a chlorine atom attached to the seventh carbon of the indanol ring. This compound is recognized for its antiseptic properties and potential applications in medicinal chemistry.
Chlorindanol's spermicidal activity is thought to be due to its disruption of sperm cell membranes. The exact mechanism remains unclear, but the interaction of the molecule's functional groups with membrane components is a possibility []. Its antiseptic properties might also involve membrane disruption of bacteria and other microbes.
- Oxidation: Chlorindanol can be oxidized to form various derivatives, including corresponding ketones or aldehydes depending on the reaction conditions and reagents used.
- Substitution Reactions: The chlorine atom in chlorindanol can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups .
- Reduction: It can also be reduced to yield diols or other alcohol derivatives.
Chlorindanol exhibits notable biological activities, primarily as an antiseptic agent. Studies have shown that it possesses antimicrobial properties, making it effective against various pathogens. Its mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic functions . Additionally, it has been investigated for its potential use in contraceptive formulations due to its spermicidal activity .
Chlorindanol can be synthesized through several methods:
- Direct Chlorination: The chlorination of indanol in the presence of a chlorinating agent allows for the introduction of the chlorine atom at the desired position.
- Reduction of Chlorindanic Acid: Chlorindanic acid can be reduced to produce chlorindanol, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
- Cyclization Reactions: Starting from appropriate aromatic precursors, cyclization reactions can lead to the formation of chlorindanol through various synthetic pathways .
Chlorindanol finds applications in various fields:
- Pharmaceuticals: Due to its antiseptic properties, it is used in formulations aimed at treating infections.
- Research: Chlorindanol serves as a model compound in studies investigating the biological effects of chlorinated phenolic compounds.
- Cosmetics: It is included in some cosmetic formulations for its antimicrobial properties, helping to preserve product integrity and safety.
Research into the interaction studies of chlorindanol has revealed its effects on biological systems. For instance, studies have indicated that chlorindanol may interact with enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy. Furthermore, its interactions with cellular membranes suggest implications for drug delivery systems and formulation stability .
Chlorindanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Characteristics |
|---|---|---|
| Indanol | Hydroxyphenyl compound | Basic structure without chlorine |
| Chlorindanic Acid | Chlorinated acid | Contains a carboxylic group |
| Phenol | Aromatic alcohol | Lacks chlorine; broader antimicrobial use |
| Benzyl Alcohol | Aromatic alcohol | Common solvent; less potent antiseptic |
Chlorindanol's unique feature lies in its specific chlorine substitution on the indanol framework, enhancing its biological activity compared to non-chlorinated analogs.
Purity
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Melting Point
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
4-CHLORO-7-HYDROXYINDAN CHLORINDANOL 1:2000 & 1:4000 DILUTIONS DESTROYED TRICHOMONAS VAGINALIS WITHIN 5 MIN. CHLORINDANOL CAN BE CONSIDERED AN ANTISEPTIC.
SPERMICIDE
Pictograms

Irritant
Other CAS
Wikipedia
Methods of Manufacturing
Dates
2: Seeliger HP, Matheis H. [Effect of chlorindanol on fungi in vitro]. Arzneimittelforschung. 1970 Apr;20(4):548-53. German. PubMed PMID: 5467821.
3: BERBERIAN DA, GORMAN WG, DROBECK HP, COULSTON F, SLIGHTER RG Jr. TOXICOLOGY AND SPERMICIDAL ACTIVITY OF A NEW CONTRACEPTIVE CREAM CONTAINING CHLORINDANOL AND LAURETH 9. Toxicol Appl Pharmacol. 1965 Mar;7:215-26. PubMed PMID: 14298013.








